
SR-4370: A Technical Guide for Researchers and
Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SR-4370

Cat. No.: B15584493 Get Quote

An In-Depth Review of the Chemical Properties, Mechanism of Action, and Experimental

Protocols for the Selective HDAC Inhibitor SR-4370.

Introduction
SR-4370 is a novel, potent, and selective small molecule inhibitor of class I histone

deacetylases (HDACs), demonstrating significant therapeutic potential in oncology and

virology.[1][2] As a member of the benzoylhydrazide class of HDAC inhibitors, SR-4370 exhibits

a distinct selectivity profile, primarily targeting HDAC1, HDAC2, and HDAC3.[1][3] These

enzymes are crucial epigenetic regulators, and their inhibition by SR-4370 leads to histone

hyperacetylation, resulting in altered chromatin structure and transcriptional reprogramming.[1]

[2] This technical guide provides a comprehensive overview of SR-4370, including its chemical

properties, mechanism of action, and detailed experimental protocols to facilitate further

research and development.

Chemical and Physical Properties
SR-4370, with the CAS number 1816294-67-3, is characterized by the molecular formula

C₁₇H₁₈F₂N₂O.[3] A summary of its key chemical and physical properties is presented in Table 1.
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Property Value Reference(s)

CAS Number 1816294-67-3 [3][4]

Molecular Formula C₁₇H₁₈F₂N₂O [3][5]

Molecular Weight 304.34 g/mol [3][5]

Appearance Solid [5]

Solubility
DMSO: 105.5 mg/mL (Max

Conc.)
[6]

Storage Temperature -20°C [6]

Mechanism of Action
SR-4370 functions as a selective inhibitor of class I histone deacetylases, with a particularly

high potency against HDAC3.[3][7] By inhibiting these enzymes, SR-4370 prevents the removal

of acetyl groups from histone and non-histone proteins, leading to an accumulation of

acetylated histones.[1] This hyperacetylation results in a more open chromatin structure, which

can reactivate the expression of tumor suppressor genes and other genes involved in cell cycle

arrest and apoptosis.[1]

In the context of prostate cancer, SR-4370 has been shown to suppress the androgen receptor

(AR) signaling pathway and downregulate the MYC oncogenic network.[3][7][8] Treatment with

SR-4370 leads to decreased accessibility of chromatin at AR-binding sites, contributing to the

inhibition of AR-mediated transcription.[8]

Furthermore, SR-4370 has been identified as a latency-reversing agent (LRA) for HIV-1.[5][9] It

can reactivate latent HIV-1 without causing broad CD4+ T cell activation, making it a promising

candidate for "shock and kill" HIV cure strategies.[3][10]

The following diagram illustrates the general mechanism of action of SR-4370.
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General Mechanism of SR-4370 Action
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Caption: SR-4370 inhibits HDAC1, HDAC2, and HDAC3, leading to histone hyperacetylation

and subsequent gene expression.

In Vitro Inhibitory Activity
SR-4370 exhibits potent inhibitory activity against class I HDACs, with a notable selectivity for

HDAC3. The half-maximal inhibitory concentration (IC₅₀) values against various HDAC

isoforms are summarized in Table 2.

Target Isoform IC₅₀ (µM) Reference(s)

HDAC1 ~0.13 - 0.5 [3][4][11][12]

HDAC2 ~0.1 - 0.58 [3][4][11][12]

HDAC3 ~0.006 - 0.06 [3][4][11][12]

HDAC6 ~3.4 [3][4]

HDAC8 ~2.3 [3][4]

Experimental Protocols
Determination of HDAC Inhibitory Activity (Fluorometric
Assay)
This protocol outlines a representative methodology for determining the IC₅₀ values of SR-4370
against HDAC isoforms in vitro.[2][7]

Objective: To quantify the concentration of SR-4370 required to inhibit 50% of the activity of

recombinant human HDAC enzymes.

Materials:

Recombinant human HDAC1, HDAC2, and HDAC3 enzymes

SR-4370

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
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HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

Developer solution (e.g., Trypsin in a suitable buffer)

96-well black microplates

Fluorometric microplate reader

Procedure:

Compound Preparation: Prepare a stock solution of SR-4370 in DMSO. Perform serial

dilutions in HDAC Assay Buffer to achieve a range of test concentrations.

Enzyme Preparation: Dilute the recombinant HDAC enzymes to the desired working

concentration in cold HDAC Assay Buffer.

Assay Reaction:

Add the diluted enzyme solution to the wells of a 96-well black microplate.

Add the serially diluted SR-4370 or vehicle control (DMSO) to the respective wells.

Pre-incubate the enzyme and inhibitor for approximately 15 minutes at 37°C.

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate

to each well.

Incubation: Incubate the plate at 37°C for 30-60 minutes.

Signal Development: Stop the reaction and develop the fluorescent signal by adding the

developer solution. Incubate for 15-20 minutes at room temperature.

Measurement: Measure the fluorescence intensity using a microplate reader (Excitation:

350-380 nm, Emission: 440-460 nm).

Data Analysis: Calculate the percent inhibition for each SR-4370 concentration relative to the

vehicle control and determine the IC₅₀ value using non-linear regression analysis.
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Workflow for Determining HDAC IC50 of SR-4370
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Caption: Experimental workflow for determining the IC₅₀ of SR-4370 against HDAC isoforms.
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Viral Outgrowth Assay for HIV-1 Latency Reversal
This protocol describes a method to assess the ability of SR-4370 to reactivate latent HIV-1.[9]

[13]

Objective: To determine the efficiency of SR-4370 in reactivating latent HIV-1 from a cellular

reservoir.

Materials:

Latently infected cell line (e.g., J-Lat 8.4 or ACH-2) or primary CD4+ T cells from HIV-infected

individuals on antiretroviral therapy

SR-4370

Phorbol 12-myristate 13-acetate (PMA) as a positive control

Vehicle control (DMSO)

SupT1-CCR5 cells (for virus amplification)

Cell culture medium and supplements

p24 ELISA kit

Procedure:

Cell Treatment:

Seed the latently infected cells in a culture plate.

Treat the cells with SR-4370 at various concentrations, a vehicle control, or a positive

control (PMA).

Incubate for 18-24 hours.

Co-culture:

Wash the treated cells to remove the compounds.
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Add SupT1-CCR5 cells to the culture to allow for the amplification of any released virus.

Virus Quantification:

After a suitable incubation period (e.g., 7-14 days), collect the culture supernatant.

Measure the amount of reactivated virus by quantifying the p24 antigen concentration

using an ELISA.

Viral Outgrowth Assay Workflow

Treat Latently Infected Cells with SR-4370/Controls

Wash Cells to Remove Compounds

Add SupT1-CCR5 Cells for Co-culture

Incubate for Virus Amplification (7-14 days)

Collect Culture Supernatant

Quantify p24 Antigen using ELISA

Click to download full resolution via product page

Caption: Workflow for the viral outgrowth assay to assess HIV-1 latency reversal by SR-4370.
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Conclusion
SR-4370 is a highly selective and potent inhibitor of class I HDACs with significant promise for

therapeutic applications in oncology and HIV treatment. Its well-defined mechanism of action,

involving the suppression of key oncogenic pathways and the reactivation of latent HIV-1,

makes it a valuable tool for researchers and drug development professionals. The experimental

protocols provided in this guide offer a foundation for further investigation into the biological

activities and therapeutic potential of SR-4370.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15584493#sr-4370-cas-number-and-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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